molecular formula C7H10ClNO2 B1377382 Ethyl 2-chloro-2-(cyclopropylimino)acetate CAS No. 1427386-98-8

Ethyl 2-chloro-2-(cyclopropylimino)acetate

Cat. No.: B1377382
CAS No.: 1427386-98-8
M. Wt: 175.61 g/mol
InChI Key: MFEHZTBKRQVZLX-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-(cyclopropylimino)acetate is an organic compound with the molecular formula C7H10ClNO2 and a molecular weight of 175.61 g/mol . It is a liquid at room temperature and is primarily used in research and development settings . This compound is known for its unique structure, which includes a cyclopropyl group and an imino functionality, making it an interesting subject for various chemical studies.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-(cyclopropylimino)acetate involves its interaction with specific molecular targets, depending on the context of its use. For example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon center . In biological systems, the imino group may interact with enzymes or receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-chloro-2-(cyclopropylimino)acetate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl groups in various chemical and biological contexts .

Properties

IUPAC Name

ethyl 2-chloro-2-cyclopropyliminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO2/c1-2-11-7(10)6(8)9-5-3-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEHZTBKRQVZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NC1CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-chloro-2-(cyclopropylimino)acetate
Reactant of Route 2
Ethyl 2-chloro-2-(cyclopropylimino)acetate

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